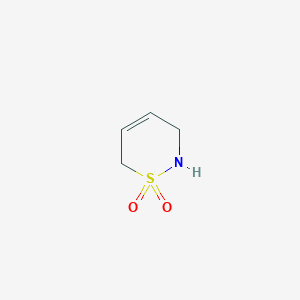

3,6-Dihydro-2H-1,2-thiazine 1,1-dioxide

Description

Contextualization within Nitrogen-Sulfur Heterocyclic Chemistry

Heterocyclic compounds are a major class of organic molecules characterized by a ring structure containing at least one atom other than carbon. britannica.com Among these, nitrogen-sulfur (N-S) heterocycles form a distinct and significant category. These compounds are formally derived from carbocyclic rings where one or more carbon atoms have been replaced by nitrogen and sulfur atoms. openmedicinalchemistryjournal.com The presence of these heteroatoms, with their available lone pairs of electrons and differing electronegativity compared to carbon, imparts unique physicochemical properties and reactivity to the molecular structure. openmedicinalchemistryjournal.comnih.gov

N-S heterocycles have garnered considerable attention from researchers for decades due to their diverse structures and significant biological activities. nih.govresearchgate.net This has led to their application in various fields, including pharmaceuticals, agrochemicals, and materials science. openmedicinalchemistryjournal.comnih.govscispace.com The family of N-S heterocycles includes stable aromatic systems that are relevant to the design of novel materials like molecular conductors and magnets. nih.govresearchgate.net

Within this broad family, 3,6-Dihydro-2H-1,2-thiazine 1,1-dioxide belongs to a specific subgroup. The core structure is a thiazine (B8601807) , which is a six-membered heterocyclic ring containing one nitrogen and one sulfur atom. nih.govresearchgate.net The designation "1,1-dioxide" indicates that the sulfur atom is in a high oxidation state, forming a sulfonyl group (SO₂). This arrangement, where a sulfonyl group is directly incorporated into a ring with an adjacent nitrogen atom, defines the compound as a cyclic sulfonamide , more commonly known as a sultam . wikipedia.org Specifically, as a six-membered cyclic sulfonamide, it is classified as a δ-sultam. Sultams are an important scaffold in drug discovery, with research exploring their potential as antibacterial, anticancer, anti-inflammatory, and antiviral agents. rsc.orgnih.gov

Nomenclature and Structural Classification within Dihydrothiazine 1,1-Dioxide Systems

The systematic name, 3,6-Dihydro-2H-1,2-thiazine 1,1-dioxide, precisely describes its molecular structure according to IUPAC nomenclature rules. Each part of the name specifies a particular feature of the molecule.

| Component | Meaning |

| Thiazine | A six-membered heterocyclic ring containing one sulfur (thia-) and one nitrogen (aza-) atom. |

| 1,2- | Indicates the relative positions of the heteroatoms; the sulfur atom is at position 1 and the nitrogen atom is at position 2. |

| 1,1-Dioxide | Two oxygen atoms are double-bonded to the sulfur atom at position 1, forming a sulfonyl group (-SO₂-). |

| Dihydro | Indicates the presence of one double bond in the six-membered ring (i.e., it is partially saturated, having two fewer hydrogen atoms than the fully saturated 'tetrahydro' version). |

| 3,6- | Specifies the location of the remaining double bond is between carbon atoms 4 and 5. The numbers 3 and 6 indicate the atoms that have an attached hydrogen atom where there would otherwise be a double bond in the fully unsaturated ring. |

| 2H- | Indicates that position 2, the nitrogen atom, bears a hydrogen atom and is an sp³-hybridized center. |

Based on its structure, 3,6-Dihydro-2H-1,2-thiazine 1,1-dioxide can be classified in several ways:

Heterocyclic Compound: It contains a ring structure with atoms other than carbon (nitrogen and sulfur). britannica.com

Nitrogen-Sulfur Heterocycle: Its ring is composed of carbon, nitrogen, and sulfur atoms. openmedicinalchemistryjournal.comnih.gov

Thiazine Derivative: It is based on the six-membered thiazine ring system. nih.gov

Sultam (Cyclic Sulfonamide): It contains the -SO₂-NH- functional group within a cyclic structure. wikipedia.org This is a key feature that dictates much of its chemical reactivity and potential applications.

Historical Development and Evolution of 3,6-Dihydro-2H-1,2-thiazine 1,1-Dioxide Research

Specific research focused exclusively on 3,6-Dihydro-2H-1,2-thiazine 1,1-dioxide is not extensively documented in early literature. However, the historical development of its parent chemical classes—sulfonamides and sultams—provides the essential context for its scientific evolution.

The era of sulfur-nitrogen compounds in chemistry and medicine began in earnest with the discovery of sulfonamides. The first sulfonamide drug, Prontosil, was synthesized in the 1930s, marking the advent of the first effective medicines against bacterial infections. researchgate.net This discovery spurred immense interest in organosulfur chemistry and the exploration of related structures.

The study of cyclic sulfonamides, or sultams, followed as a natural extension of this research. An early comprehensive review of the chemistry of both sultones (cyclic sulfonic esters) and sultams was published in 1954, indicating that this class of compounds had become an established area of research by the mid-20th century. acs.org Initially, much of the research into sultams and their derivatives was centered on their antibacterial properties, aligning with the primary application of their acyclic sulfonamide cousins. rsc.orgnih.gov

Over the past few decades, the scope of sultam research has expanded significantly. nih.gov Scientists have moved beyond the initial focus on antibacterial activity to investigate these compounds for a wide array of other potential uses. This shift has led to the exploration of sultam derivatives as potential anticancer, anti-inflammatory, antidiabetic, and antiviral agents. rsc.orgnih.gov Furthermore, sultams such as camphorsultam have found important applications in asymmetric organic synthesis as chiral auxiliaries. wikipedia.org The development of modern synthetic methods has provided access to a wide range of structurally diverse sultams, continuing to fuel research into this versatile heterocyclic scaffold. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3,6-dihydro-2H-thiazine 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c6-8(7)4-2-1-3-5-8/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANMNTGMTNWLRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCS(=O)(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reactivity Profiles of 3,6 Dihydro 2h 1,2 Thiazine 1,1 Dioxide Derivatives

Base-Induced Rearrangement Mechanisms in Dihydrothiazine 1,1-Dioxide Systems

The presence of acidic protons and the strained nature of the heterocyclic ring in certain dihydrothiazine 1,1-dioxide analogues make them susceptible to base-induced rearrangements. These transformations often proceed through complex mechanisms involving anionic intermediates, leading to novel molecular scaffolds.

In systems structurally related to dihydrothiazine dioxides, such as 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides, base-induced rearrangements can be selectively tuned to favor different products through a choice of base stoichiometry. nih.govnih.gov These reactions, which proceed via N–N bond cleavage followed by the formation of a new C–N bond, are analogous to the classic Wittig rearrangement and are termed diaza-Wittig rearrangements. nih.gov

The reaction pathway is highly dependent on the amount of base used, such as potassium tert-butoxide (t-BuOK). nih.gov

Diaza- scirp.orgdut.ac.za-Wittig Rearrangement: When treated with two equivalents of t-BuOK, the substrate undergoes a ring contraction to yield 1,2-benzisothiazole (B1215175) 1,1-dioxides. nih.govnih.gov The mechanism involves the formation of a monoanionic intermediate that facilitates a scirp.orgdut.ac.za-shift. nih.gov

Diaza- scirp.orgscirp.org-Wittig Rearrangement: In the presence of a larger excess of base (e.g., six equivalents of t-BuOK), the reaction favors a diaza- scirp.orgscirp.org-Wittig rearrangement, leading to the formation of 1,2-benzothiazine 1,1-dioxides. nih.govnih.gov This pathway proceeds through a dianionic key intermediate. nih.gov

The selectivity of these rearrangements highlights the ability to control reaction outcomes by modulating the basicity of the reaction medium, providing access to different, pharmacologically relevant heterocyclic systems from a common precursor. nih.govnih.gov

The initial and pivotal step in these base-induced rearrangements is the deprotonation of the substrate. nih.gov The position of proton abstraction and the stability of the resulting anionic intermediate are crucial in dictating the subsequent mechanistic pathway. Computational studies, including Density Functional Theory (DFT) calculations, have been employed to clarify the mechanism and the nature of these intermediates. nih.gov

In the diaza- scirp.orgdut.ac.za-Wittig rearrangement, deprotonation leads to a monoanionic species. For the diaza- scirp.orgscirp.org-Wittig pathway to become dominant, a second deprotonation event is necessary, forming a more stable dianionic intermediate. nih.gov The stabilization of these charged intermediates is influenced by the substituents on the ring system and the solvent environment. The role of enamide intermediates, formed during the workup of highly basic reaction mixtures, has also been clarified through detailed NMR studies. nih.gov These phenomena underscore the importance of understanding proton transfer events and the thermodynamic stability of intermediates in predicting and controlling the reactivity of dihydrothiazine 1,1-dioxide systems.

Cycloaddition Reaction Mechanisms Involving Azatrienes and Sulfenes

The 3,6-dihydro-2H-1,2-thiazine 1,1-dioxide ring system can be efficiently constructed through [4+2] cycloaddition reactions. A notable example is the reaction between cross-conjugated azatrienes and sulfene (B1252967), which serves as a highly reactive dienophile. scirp.orgscirp.orgresearchgate.net This method provides a direct route to functionalized thiazine-dioxide scaffolds. scirp.org

The reaction is typically carried out by the dropwise addition of methanesulfonyl chloride to a solution of the azatriene and a base like triethylamine, which generates the sulfene in situ. scirp.orgscirp.org The cycloaddition has been found to be highly regioselective, exclusively yielding the [4+2] cycloadducts without the formation of corresponding [2+2] adducts. scirp.orgscirp.org This high degree of selectivity is a key advantage of this synthetic strategy. This represents the first reported instance of [4+2] cycloadditions of 1-azabutadienes with a sulfene dienophile. scirp.orgscirp.org

| Entry | Azatriene (Substituent R) | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-OCH3 | 5a | 72 |

| 2 | 4-CH3 | 5b | 70 |

| 3 | H | 5c | 65 |

| 4 | 4-F | 5d | 68 |

| 5 | 4-Cl | 5e | 75 |

Data sourced from Singh, P. and Bisetty, K. (2012). scirp.orgscirp.org

Ring Transformations and Skeletal Rearrangements of Thiazine (B8601807) Dioxide Scaffolds

Thiazine dioxide scaffolds can undergo significant ring transformations and skeletal rearrangements, often induced by bases or other reagents. These reactions can lead to either ring contraction or expansion, providing pathways to diverse heterocyclic structures.

One prominent example is the base-mediated ring contraction of 3,4-dihydro-1,2,3-benzothiadiazine 1,1-dioxides. mdpi.com When treated with sodium hydroxide (B78521) powder in THF, these compounds rearrange to form 1,2-benzisothiazole 1,1-dioxides. The proposed mechanism involves deprotonation at the C(4) position, followed by ring opening to generate an acylimine intermediate. This intermediate then undergoes an intramolecular Michael addition, which, after protonation, yields the contracted ring product. mdpi.com

The previously discussed diaza-Wittig rearrangements also represent a significant class of skeletal rearrangements, where the core N-S-C framework is reconfigured into different isomeric structures. nih.govnih.gov Such transformations are valuable in synthetic chemistry as they allow for the conversion of a readily available heterocyclic system into a more complex or less accessible one.

Nucleophilic and Electrophilic Reactions at the Thiazine Dioxide Core

The 3,6-dihydro-2H-1,2-thiazine 1,1-dioxide core possesses multiple sites for both nucleophilic and electrophilic attack, allowing for a wide range of functionalization reactions.

Alkylation reactions at the nitrogen atoms of the thiazine ring are common examples of its engagement with electrophiles. For instance, the alkylation of 2H-1,2,3-benzothiadiazine 1,1-dioxide with alkyl iodides can occur at both the N(2) and N(3) positions. mdpi.com The selectivity of this reaction can be controlled by the choice of base and solvent; using potassium tert-butoxide in DMF favors N(2) alkylation, while sodium hydride in THF promotes the formation of the N(3)-alkylated product. mdpi.com

The thiazine ring can also be subject to nucleophilic attack. The electron-withdrawing sulfonyl group (-SO2-) activates adjacent positions, making them susceptible to attack by nucleophiles. The specific reactivity depends on the substitution pattern and the reaction conditions. These reactions are fundamental for introducing new functional groups and for building more complex molecular architectures based on the thiazine dioxide scaffold.

Oxidation and Reduction Processes in 3,6-Dihydro-2H-1,2-thiazine 1,1-Dioxide Chemistry

Oxidation and reduction reactions are key transformations in the chemistry of sulfur-containing heterocycles. The synthesis of the 1,1-dioxide (sulfone) core itself is an oxidation process, typically achieved by treating the corresponding dihydro-2H-1,2-thiazine with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com

Further oxidation of the thiazine dioxide ring can lead to different products depending on the specific substrate and reaction conditions. For example, oxidative desulfurization of related 2-thioxo analogues is a method used to synthesize 3-amino-5,6-dihydro-2H-1,3-thiazine-2,4(3H)-diones, which are cyclic thiolcarbazates. documentsdelivered.com

Conversely, reduction of the sulfonyl group is challenging but can be achieved under specific conditions. More commonly, other functional groups attached to the thiazine dioxide ring can be selectively reduced. The stability of the sulfonyl group makes it a robust functional group that can be carried through various synthetic steps, allowing for modifications at other parts of the molecule without affecting the core thiazine dioxide structure.

Strategic Derivatization and Structural Modification of the 3,6 Dihydro 2h 1,2 Thiazine 1,1 Dioxide Scaffold

Regioselective Functionalization and Substitution Reactions

Regioselective functionalization of the 3,6-dihydro-2H-1,2-thiazine 1,1-dioxide ring is essential for fine-tuning its molecular properties. Various synthetic strategies have been developed to introduce substituents at specific positions of the thiazine (B8601807) core.

Alkylation and arylation at the nitrogen atom (N-2 position) are common modifications. For instance, the treatment of a pre-formed sultam ring with sodium hydride (NaH) and an alkyl halide, such as methyl iodide, results in N-alkylation. nih.govsemanticscholar.org An example is the synthesis of 4-(4-bromo-3,5-dimethylphenoxy)-2-methyl nih.govacs.orgthiazinane-1,1-dioxide from its N-unsubstituted precursor. nih.govsemanticscholar.org

Substitution at the C-4 position has been achieved through ring-opening reactions of bicyclic precursors. For example, the treatment of 2-thia-1-azabicyclo[3.1.0]hexane-2,2-dioxide with nucleophiles in the presence of an acid or Lewis acid catalyst leads to the formation of 4-substituted-1,2-thiazinane-1,1-dioxides. nih.gov The reaction with methanol (B129727) under acidic conditions yields 4-methoxy-1,2-thiazinane-1,1-dioxide. nih.gov

Functionalization at the C-6 position can be accomplished by starting with appropriately substituted precursors. For example, the reaction of ethyl 2-(chlorosulfonyl) acetate (B1210297) with amines furnishes sulfonamides, which upon cyclization with 1-bromo-3-chloropropane (B140262), yield ethyl 2-aryl-1,2-thiazinane-6-carboxylate-1,1-dioxides. nih.govsemanticscholar.org The ester group at the C-6 position can then be further modified, for instance, through hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines to form amides. nih.gov

A summary of regioselective functionalization reactions is presented in Table 1.

| Position | Functional Group Introduced | Reagents and Conditions | Precursor | Resulting Compound | Reference |

| N-2 | Methyl | NaH, CH₃I, DMAc, rt | 4-(4-bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide | 4-(4-bromo-3,5-dimethylphenoxy)-2-methyl nih.govacs.orgthiazinane-1,1-dioxide | nih.govsemanticscholar.org |

| C-4 | Methoxy (B1213986) | p-TsOH, MeOH | 2-Thia-1-azabicyclo[3.1.0]hexane-2,2-dioxide | 4-Methoxy-1,2-thiazinane-1,1-dioxide | nih.gov |

| C-6 | Carboxamide | 1. KOH, MeOH/H₂O; 2. EDC, HCl, DMAP | Ethyl 2-aryl-1,2-thiazinane-6-carboxylate-1,1-dioxide | 2-Substituted-1,2-thiazinane-6-carboxamide-1,1-dioxide | nih.govsemanticscholar.org |

Introduction of Halogen and Hydroxy Moieties

The incorporation of halogen and hydroxyl groups into the 3,6-dihydro-2H-1,2-thiazine 1,1-dioxide scaffold can significantly influence its biological activity.

Halogen atoms are typically introduced by using halogenated building blocks during the synthesis of the thiazine ring. For example, 1-bromo-3-chloropropane is a key reagent in the cyclization step to form the six-membered ring, resulting in a product that can be further elaborated. nih.govsemanticscholar.org Similarly, the use of 4-bromo-1-(bromomethyl)-2-fluorobenzene in the N-alkylation of a sultam intermediate introduces a fluorinated and brominated aromatic moiety to the molecule. nih.gov

The introduction of a hydroxyl group or its protected form, such as a methoxy group, has been demonstrated at the C-4 position. This is achieved through the acid-catalyzed ring-opening of a bicyclic aziridine (B145994) precursor, 2-thia-1-azabicyclo[3.1.0]hexane-2,2-dioxide, with methanol, yielding 4-methoxy-1,2-thiazinane-1,1-dioxide. nih.gov This method provides a regioselective route to C-4 hydroxylated (as methoxy) derivatives.

Table 2 highlights examples of the introduction of halogen and hydroxy moieties.

| Moiety | Position of Introduction | Synthetic Method | Precursors | Resulting Compound | Reference |

| Halogen (Bromo, Fluoro) | On N-benzyl substituent | N-alkylation with a halogenated benzyl (B1604629) bromide | Sultam intermediate, 4-bromo-1-(bromomethyl)-2-fluorobenzene | N-(4-bromo-2-fluorobenzyl) sultam intermediate | nih.gov |

| Hydroxy (as Methoxy) | C-4 | Acid-catalyzed ring-opening of a bicyclic aziridine | 2-Thia-1-azabicyclo[3.1.0]hexane-2,2-dioxide, p-TsOH, MeOH | 4-Methoxy-1,2-thiazinane-1,1-dioxide | nih.gov |

Synthesis of Substituted, Fused, and Dimeric Thiazine Dioxide Architectures

The development of more complex molecular architectures based on the thiazine dioxide scaffold, including substituted, fused, and dimeric structures, has expanded the chemical space available for exploration.

Substituted Architectures: A variety of substituted 3,6-dihydro-2H-1,3-thiazine derivatives have been synthesized through multicomponent reactions. For instance, the reaction of in situ-generated 1-azadienes with carbon disulfide provides a one-step protocol to 3,6-dihydro-2H-1,3-thiazine-2-thiones. nih.govmdpi.com These can be subsequently oxidized to the corresponding 1,1-dioxides. This method tolerates a range of substituents on both the nitrile and aldehyde precursors, allowing for the synthesis of a library of substituted thiazine derivatives. mdpi.com

Fused Architectures: Fused thiazine dioxide systems have been synthesized to create more rigid and structurally complex molecules. One approach involves the ring closure of ethyl 3-aminopyrazole-4-carboxylate with sulfamoyl chloride to yield 1,7-dihydropyrazolo[3,4-c] nih.govacs.orgrsc.orgthiadiazine-4(3H)-one 2,2-dioxide, a novel heterocyclic ring system. nih.gov Another example is the one-pot, three-component reaction of an isocyanide, a dialkyl acetylenedicarboxylate, and a 2-amino-4H-1,3-thiazin-4-one derivative to produce dihydropyrimido[2,1-b] nih.govnih.govthiazine derivatives. mdpi.comdntb.gov.uasemanticscholar.org

Dimeric Architectures: Dimeric 1,2-benzothiazine 1,1-dioxide scaffolds have been synthesized as potential pharmacophores. The synthesis involves the reaction of precursor methyl-2-alkyl-4-hydroxy-2H-benzo[e] nih.govacs.orgthiazine-3-carboxylate 1,1-dioxides with silver(I) oxide in dry acetone. nih.gov This method yields dimeric structures linked by an oxygen bridge. nih.gov

Examples of these complex architectures are detailed in Table 3.

| Architecture Type | Synthetic Method | Key Precursors | Resulting Structure | Reference |

| Substituted | Multicomponent reaction | In situ-generated 1-azadienes, carbon disulfide | 4,6-Disubstituted-3,6-dihydro-2H-1,3-thiazine-2-thiones | nih.govmdpi.com |

| Fused | Ring closure with sulfamoyl chloride | Ethyl 3-aminopyrazole-4-carboxylate, sulfamoyl chloride | 1,7-Dihydropyrazolo[3,4-c] nih.govacs.orgrsc.orgthiadiazine-4(3H)-one 2,2-dioxide | nih.gov |

| Fused | One-pot three-component reaction | Isocyanide, dialkyl acetylenedicarboxylate, 2-amino-4H-1,3-thiazin-4-one | Dihydropyrimido[2,1-b] nih.govnih.govthiazine-6,7-dicarboxylates | mdpi.comdntb.gov.uasemanticscholar.org |

| Dimeric | Silver(I) oxide mediated dimerization | Methyl-2-alkyl-4-hydroxy-2H-benzo[e] nih.govacs.orgthiazine-3-carboxylate 1,1-dioxides | Dimeric 1,2-benzothiazine 1,1-dioxides | nih.gov |

Chiral Derivatization and Enantioselective Synthesis

The synthesis of chiral, enantioenriched 3,6-dihydro-2H-1,2-thiazine 1,1-dioxide derivatives is of significant interest for applications in medicinal chemistry and asymmetric synthesis.

Diastereoselective Synthesis: Diastereoisomers of 1,2-thiazinane-1,1-dioxide derivatives have been synthesized from corresponding amino-halides or amino-alcohols. nih.gov The cyclization and subsequent functionalization steps can lead to the formation of multiple stereocenters, resulting in diastereomeric mixtures that can be separated by chiral chromatography. nih.gov

Enantioselective Synthesis: While specific enantioselective syntheses for the 3,6-dihydro-2H-1,2-thiazine 1,1-dioxide core are not extensively reported, organocatalytic methods for the synthesis of related chiral sultams have been developed. For example, a highly efficient enantioselective [4+2] cycloaddition of 2-amino-β-nitrostyrenes with cyclic N-sulfonyl ketimines, catalyzed by a bifunctional squaramide-based organocatalyst, has been used to synthesize chiral polycyclic benzosultams with high yields and excellent enantioselectivities. acs.org Similarly, the enantioselective aza-Friedel–Crafts reaction of seven-membered cyclic N-sulfonylimines with naphthols, catalyzed by a cinchona alkaloid-based bifunctional organocatalyst, yields chiral ε-sultams with high enantiomeric excess. rsc.org These methodologies demonstrate the potential for developing enantioselective routes to chiral 3,6-dihydro-2H-1,2-thiazine 1,1-dioxide derivatives.

Table 4 summarizes approaches to chiral derivatization and synthesis.

| Approach | Method | Catalyst/Reagent | Key Transformation | Product Class | Reference |

| Diastereoselective Synthesis | Cyclization and functionalization | n-BuLi, (i-Pr)₂NH | Formation of multiple stereocenters | Diastereomeric 1,2-thiazinane-1,1-dioxide derivatives | nih.gov |

| Enantioselective Synthesis | Organocatalytic [4+2] cycloaddition | Bifunctional squaramide-based catalyst | Asymmetric formation of the sultam ring | Chiral polycyclic benzosultams | acs.org |

| Enantioselective Synthesis | Organocatalytic aza-Friedel–Crafts reaction | Cinchona alkaloid-based bifunctional catalyst | Asymmetric C-C bond formation | Chiral ε-sultams | rsc.org |

Advanced Computational and Theoretical Chemistry Studies on 3,6 Dihydro 2h 1,2 Thiazine 1,1 Dioxide Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone in the mechanistic investigation of organic reactions, including those for the synthesis and functionalization of 3,6-dihydro-2H-1,2-thiazine 1,1-dioxide. mdpi.comsciepub.com By calculating the potential energy surface of a reaction, DFT allows researchers to identify transition states, intermediates, and the corresponding activation energies, thereby elucidating the most plausible reaction pathways. rsc.orgrsc.org

A key synthetic route to the 3,6-dihydro-2H-1,2-thiazine ring is the [4+2] cycloaddition (Diels-Alder reaction) involving a 1-aza-1,3-diene and a sulfene (B1252967) (SO₂) equivalent. DFT calculations are employed to distinguish between concerted and stepwise mechanisms for such cycloadditions. nih.govresearchgate.netmdpi.com These studies involve locating the transition state structures and calculating the activation barriers for each proposed pathway. The results often reveal the influence of substituents, catalysts, and solvent effects on the reaction kinetics and selectivity. For instance, calculations can predict whether the reaction will proceed through a synchronous mechanism or a stepwise pathway involving a zwitterionic intermediate. mdpi.comresearchgate.net This information is critical for optimizing reaction conditions to achieve higher yields and desired stereoselectivity. mdpi.com

Table 1: Hypothetical DFT-Calculated Activation Energies for the [4+2] Cycloaddition

| Proposed Mechanism | Reactant System | Calculated Activation Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| Concerted (Diels-Alder) | 1-Azadiene + SO₂ | 18.5 | 0.0 (Reference) |

| Stepwise (via Zwitterion) - Step 1 | 1-Azadiene + SO₂ | 22.1 | +3.6 |

| Stepwise (via Zwitterion) - Step 2 | Zwitterionic Intermediate | 5.2 | - |

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of the 3,6-dihydro-2H-1,2-thiazine 1,1-dioxide ring system dictates its physical properties and biological activity. Conformational analysis using computational methods is crucial for identifying the most stable spatial arrangements of the molecule. The six-membered ring can adopt various conformations, such as half-chair, boat, or twist-boat. Quantum chemical calculations, particularly DFT, are used to optimize the geometries of these conformers and determine their relative energies. nih.gov

By mapping the potential energy surface, researchers can identify the global minimum energy conformation as well as other low-energy conformers that may exist in equilibrium. This analysis is vital for predicting the stereochemical outcome of reactions. For example, in reactions involving the introduction of new stereocenters, understanding the preferred conformation of the starting material or intermediate can help predict which diastereomer will be formed preferentially. mdpi.com The calculated energy differences between diastereomeric transition states allow for a quantitative prediction of the diastereomeric ratio (d.r.) of the products.

Table 2: Calculated Relative Energies of 3,6-Dihydro-2H-1,2-thiazine 1,1-dioxide Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| Half-Chair | B3LYP/6-311+G(d,p) | 0.00 | 98.9 |

| Twist-Boat | B3LYP/6-311+G(d,p) | 2.85 | 1.1 |

| Boat | B3LYP/6-311+G(d,p) | 5.10 | <0.1 |

Molecular Modeling and Docking Studies of Chemical Interactions

Derivatives of the cyclic sultam scaffold are of significant interest in medicinal chemistry due to their wide range of biological activities. nih.govresearchgate.net Molecular modeling and docking studies are powerful computational tools used to investigate and predict how these molecules interact with biological targets, such as enzymes or receptors. nih.govnih.govactascientific.com

Molecular docking simulations place a ligand (the thiazine (B8601807) dioxide derivative) into the binding site of a macromolecule to predict its preferred binding mode and affinity. nih.govresearchgate.net The process involves scoring functions that estimate the free energy of binding, allowing for the ranking of different compounds and the identification of potential lead candidates. mdpi.com These studies reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, between the ligand and the amino acid residues of the protein's active site. researchgate.netnih.gov This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of new derivatives with improved potency and selectivity. nih.gov

Table 3: Example Molecular Docking Results for a Sultam Derivative Against a Target Protein

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Sultam-A | Protein Kinase X | -8.2 | Lys78, Glu95 | Hydrogen Bond |

| Sultam-A | Protein Kinase X | - | Leu130, Val65 | Hydrophobic |

| Sultam-B | Protein Kinase X | -7.5 | Glu95, Asp150 | Hydrogen Bond |

Spectroscopic Parameter Prediction through Quantum Chemical Methods

Quantum chemical methods are highly effective in predicting various spectroscopic parameters, which aids in the structural elucidation and characterization of novel 3,6-dihydro-2H-1,2-thiazine 1,1-dioxide derivatives. nih.gov By calculating properties related to nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, researchers can compare theoretical spectra with experimental data to confirm molecular structures.

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts with high accuracy. mdpi.com Calculations of vibrational frequencies can be correlated with experimental IR spectra to assign specific absorption bands to molecular motions. Furthermore, Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in UV-Vis spectra. lakeheadu.camdpi.comsoton.ac.uk These theoretical predictions are crucial for interpreting complex spectra and verifying the synthesis of the target compounds.

Table 4: Comparison of Experimental and Calculated Spectroscopic Data

| Parameter | Experimental Value | Calculated Value (Method) | Deviation |

|---|---|---|---|

| ¹H NMR (H-6) | 4.52 ppm | 4.61 ppm (GIAO/B3LYP) | +0.09 ppm |

| ¹³C NMR (C-3) | 55.8 ppm | 56.5 ppm (GIAO/B3LYP) | +0.7 ppm |

| IR (S=O stretch) | 1325 cm⁻¹ | 1333 cm⁻¹ (B3LYP/6-31G*) | +8 cm⁻¹ |

| UV-Vis (λmax) | 245 nm | 241 nm (TD-DFT) | -4 nm |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.govresearchgate.net For derivatives of 3,6-dihydro-2H-1,2-thiazine 1,1-dioxide, this method provides valuable insights into the crystal packing, stability, and polymorphism. The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by the points where the electron distribution of the molecule contributes equally to the total electron density as all other molecules in the crystal.

By mapping properties like normalized contact distance (d_norm) onto this surface, specific intermolecular contacts can be identified and highlighted. nih.gov The analysis is often complemented by 2D fingerprint plots, which summarize all intermolecular contacts and provide quantitative percentages for each type of interaction (e.g., H···H, O···H, C···H). researchgate.net This allows for a detailed understanding of how molecules are held together in the solid state, identifying the dominant forces such as hydrogen bonds and van der Waals interactions that govern the supramolecular architecture. mdpi.commdpi.com

Table 5: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | 45.5% | Represents van der Waals forces and general packing. |

| O···H / H···O | 28.2% | Indicates the presence of C-H···O hydrogen bonds. |

| C···H / H···C | 12.8% | Highlights weak C-H···π or general van der Waals contacts. |

| S···H / H···S | 6.5% | Specific contacts involving the sulfonyl group. |

| Other | 7.0% | Includes C···C, N···H, and other minor contacts. |

Applications of 3,6 Dihydro 2h 1,2 Thiazine 1,1 Dioxide in Modern Organic Synthesis

Role as Versatile Building Blocks and Synthetic Intermediates

The chemical profile of 3,6-dihydro-2H-1,2-thiazine 1,1-dioxide and its derivatives is defined by the vinyl sulfonamide group, which functions as an effective Michael acceptor and a participant in various cycloaddition reactions. nih.govnih.gov This reactivity makes the scaffold a versatile building block for constructing more elaborate molecular architectures.

The vinyl sulfonamide core is recognized for its high reactivity and hydrolytic stability, making it a reliable component in multi-step synthetic sequences. nih.gov Its utility is highlighted in diversity-oriented synthesis (DOS) strategies, such as "Build/Couple/Pair" (BCP), where functional groups are strategically installed on a central core and then paired in subsequent reactions to rapidly generate a library of diverse scaffolds. nih.gov The thiazine (B8601807) dioxide framework can serve as this central core, with the vinyl sulfonamide acting as a key "linchpin" for subsequent chemical transformations. nih.gov

The reactivity of the vinyl sulfonamide as a Michael acceptor is a cornerstone of its function as a building block. The sulfur atom's high polarizability and the presence of its antibonding orbitals help to stabilize the α-carbanion intermediate formed during thiol-Michael additions, leading to favorable reaction kinetics compared to analogous vinyl acrylamides. nih.gov This allows for efficient conjugation reactions, enabling the thiazine dioxide scaffold to be incorporated into larger molecules.

Construction of Complex Heterocyclic Systems Utilizing the Thiazine Dioxide Scaffold

The rigid, six-membered ring of 3,6-dihydro-2H-1,2-thiazine 1,1-dioxide serves as an excellent template for the stereocontrolled synthesis of complex heterocyclic systems, particularly fused and bicyclic structures. The inherent reactivity of the α,β-unsaturated sultam allows it to participate in a variety of cycloaddition reactions.

One of the most powerful applications is in [4+2] cycloadditions, or Diels-Alder reactions. Suitably substituted vinyl sulfonamides derived from the thiazine dioxide scaffold can undergo intramolecular Diels-Alder reactions to stereoselectively produce novel γ- and δ-sultams. researchgate.netresearchgate.net These reactions can be promoted by thermal activation or high pressure. researchgate.net

Furthermore, the double bond of the thiazine dioxide ring can act as a dipolarophile in [3+2] cycloaddition reactions with various 1,3-dipoles. Research has shown that α,β-unsaturated δ-sultams react efficiently with nitrones, nitrile oxides, and certain azomethine ylides. chemrxiv.org These reactions proceed with high diastereoselectivity, yielding fused bicyclic isoxazolidine-sultams and other complex heterocyclic frameworks. chemrxiv.org These methods provide a direct route to novel, densely functionalized heterocyclic systems that are of interest in medicinal chemistry. chemrxiv.org

The table below summarizes cycloaddition reactions involving the α,β-unsaturated δ-sultam scaffold.

| Reaction Type | Reactant Partner | Resulting System | Ref |

| Intramolecular [4+2] Cycloaddition | Tethered Diene | Fused Bicyclic Sultams | researchgate.netresearchgate.net |

| Intermolecular [3+2] Cycloaddition | Nitrones | Fused Isoxazolidine-Sultams | chemrxiv.org |

| Intermolecular [3+2] Cycloaddition | Nitrile Oxides | Fused Isoxazoline-Sultams | chemrxiv.org |

| Intermolecular [3+2] Cycloaddition | Azomethine Ylides | Fused Pyrrolidine-Sultams | chemrxiv.org |

Application as Chiral Auxiliaries and Protecting Groups

While the parent 3,6-dihydro-2H-1,2-thiazine 1,1-dioxide is achiral, chiral derivatives of the sultam class are renowned for their role as chiral auxiliaries in asymmetric synthesis. chemrxiv.org The rigid cyclic structure provides a well-defined chemical environment that can effectively control the stereochemical outcome of reactions.

A prominent strategy involves attaching a chiral group to the nitrogen atom of the sultam. For instance, N-1-phenylethyl substituted vinylsulfonamides have been used to prepare enantiopure δ-sultams through intramolecular Diels-Alder reactions. researchgate.net In this context, the (R)- or (S)-1-phenylethyl group acts as a chiral auxiliary, directing the cycloaddition to favor the formation of one enantiomer of the product. The auxiliary can then be cleaved to yield the enantiopure NH-sultam. researchgate.net

The sulfonamide nitrogen of the thiazine dioxide ring is generally unreactive due to the electron-withdrawing effect of the sulfonyl group. usm.eduwikipedia.org This inherent stability, combined with the acidic nature of the N-H bond, allows the sultam to function as a protecting group for amines. The sulfonamide can be installed via reaction of an amine with a suitable sulfonyl chloride and is stable to a wide range of reaction conditions.

Development of Novel Reagents and Catalysts Based on Thiazine Dioxide Structure

The development and application of 3,6-dihydro-2H-1,2-thiazine 1,1-dioxide or its direct derivatives as novel reagents or catalysts is not extensively documented in available research literature. The primary role of this scaffold is as a structural component or synthetic intermediate rather than as a reactive agent or catalyst promoter. The stability of the sulfonamide group generally renders the core scaffold unreactive in a manner that would be suitable for a catalyst. wikipedia.org

Strategies for Molecular Diversity Generation via Thiazine Dioxide Scaffolds

The 3,6-dihydro-2H-1,2-thiazine 1,1-dioxide scaffold is an excellent platform for diversity-oriented synthesis (DOS), a strategy aimed at creating collections of structurally diverse small molecules for biological screening. The predictable reactivity of the embedded vinyl sulfonamide allows for its strategic use in generating molecular complexity. nih.gov

One published strategy demonstrates the synthesis of a stereochemically diverse array of substituted 3,4,5,6-dihydro-1,2-thiazine 1,1-dioxides. nih.gov This approach uses a key sequence involving a Mitsunobu alkylation followed by ring-closing metathesis (RCM) to assemble the core δ-sultam structure, which already contains a stereocenter. Subsequent reactions on this core are performed with high levels of diastereoselectivity, allowing for the creation of multiple, enantiopure, and diversely substituted sultam products. nih.gov

Another powerful approach, termed "Click, Click, Cyclize," utilizes vinyl sulfonamides as central linchpins. nih.gov A primary amine can be readily converted into a tertiary vinyl sulfonamide through sequential reactions. This intermediate, containing the vinyl sulfonamide as a reactive handle, can then undergo a variety of intramolecular cyclization reactions to form sultams of different ring sizes (five- to nine-membered). nih.gov This strategy enables the rapid generation of diverse sultam-based scaffolds from simple starting materials. nih.govenamine.net

The table below outlines strategies for generating molecular diversity using this scaffold.

| Strategy | Key Reactions | Outcome | Ref |

| Stereodiverse Scaffolding | Mitsunobu Alkylation, Ring-Closing Metathesis (RCM), Diastereoselective Functionalization | Enantiopure, multi-substituted δ-sultams | nih.gov |

| "Click, Click, Cyclize" | Vinyl Sulfonylation, Alkylation, Intramolecular Cyclizations (e.g., Michael, Baylis-Hillman, RCM) | Skeletally diverse 5- to 9-membered sultams | nih.govenamine.net |

Sophisticated Analytical Methodologies for Characterization and Research of 3,6 Dihydro 2h 1,2 Thiazine 1,1 Dioxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 1,2-thiazine derivatives. Through the analysis of ¹H, ¹³C, and, where applicable, ¹⁹F NMR spectra, researchers can map the precise connectivity and chemical environment of atoms within the molecule.

¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR provide detailed information about the hydrogen and carbon framework of the molecule. Chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus, while coupling constants reveal connectivity between neighboring atoms. nih.gov For instance, in various tricyclic 1,2-benzothiazine derivatives, protons on the thiazine (B8601807) ring appear at specific chemical shifts, allowing for the assignment of their axial or equatorial positions. nih.gov The carbon signals, including those of the sulfonyl group and any aromatic or aliphatic substituents, are definitively assigned using ¹³C NMR. nih.govresearchgate.net Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are often employed for the complete and unambiguous assignment of all proton and carbon signals, especially in complex structures. ceon.rs

| Compound | Nucleus | Key Chemical Shifts (δ ppm) | Source |

|---|---|---|---|

| 7,7-dioxo-1-phenyl-4,5-dihydro-3H- nih.govceon.rsoxazepino[4,3-b] nih.govmdpi.combenzothiazin-12-one | ¹H | 1.97 (m, 4-CHax), 2.55 (m, 4-CHeq), 3.54–3.60 (m, 3-CHax), 4.06–4.11 (m, 3-CHeq), 7.28–8.28 (m, arom.) | nih.gov |

| 7,7-dioxo-1-phenyl-4,5-dihydro-3H- nih.govceon.rsoxazepino[4,3-b] nih.govmdpi.combenzothiazin-12-one | ¹³C | 21.72 (CH₃), 22.74, 36.02 (ring CH₂), 50.96 (ring CH), 83.20 (C-O), 124.53–144.20 (arom.), 189.40, 194.23 (C=O) | nih.gov |

| 4-Isopropyl-6-phenyl-3,6-dihydro-2H-1,3-thiazine-2-thione | ¹H | 1.06, 1.07 (d, J=6.5 Hz, 6H, CH₃), 2.03 (m, 1H, CH), 3.68 (t, J=7.5 Hz, 1H), 5.45 (d, J=5 Hz), 7.43 (s, 5H, arom.), 8.91 (bs, 1H, NH) | mdpi.com |

| 4-Isopropyl-6-phenyl-3,6-dihydro-2H-1,3-thiazine-2-thione | ¹³C | 18.6, 18.9 (CH₃), 34.7 (CH), 49.7 (CH), 102.6 (CH), 125.9, 129.2, 129.8 (arom. CH), 134.9, 138.4 (arom. C), 194.9 (C=S) | mdpi.com |

¹⁹F NMR: For derivatives containing fluorine atoms, ¹⁹F NMR spectroscopy is a powerful and highly sensitive technique for characterization. researchgate.netwikipedia.org The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus provide detailed information about the molecular environment surrounding the fluorine atom. nih.govmdpi.com This method is crucial for confirming the successful incorporation and regiochemistry of fluorine substituents on the thiazine scaffold or its appended groups. biomedgrid.com The analysis of ¹H–¹⁹F and ¹³C–¹⁹F coupling constants further aids in the complete structural assignment. nih.govnih.gov

Mass Spectrometry Techniques (HRMS, EIMS) for Molecular Formula Determination

Mass spectrometry (MS) is critical for determining the molecular weight and elemental composition of 3,6-Dihydro-2H-1,2-thiazine 1,1-dioxide derivatives.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental formula. mdpi.com Techniques such as Electrospray Ionization (ESI) are commonly used, which generate protonated molecules [M+H]⁺. nih.govmdpi.com By comparing the experimentally measured exact mass to the calculated mass for a proposed formula, the molecular formula can be confirmed with high confidence. nih.govceon.rs

Electron Ionization Mass Spectrometry (EIMS): EIMS is another valuable technique where the sample is bombarded with high-energy electrons, causing both ionization and fragmentation. researchgate.net While providing the molecular ion peak, the resulting fragmentation pattern offers additional structural information, serving as a molecular fingerprint that can help elucidate the structure of the compound. biomedgrid.com

| Compound | Technique | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Source |

|---|---|---|---|---|

| C₁₉H₁₇NO₄S | HRMS (ESI) | 356.0951 | 356.0947 | nih.gov |

| C₁₇H₁₃NO₄S | HRMS (ESI) | 328.0638 | 328.0628 | nih.gov |

| C₁₈H₁₄ClNO₄S | HRMS (ESI) | 376.0405 | 376.0401 | nih.gov |

| C₁₈H₁₈NO₂S₂ | HRMS | 344.0773 | 344.0755 | mdpi.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For 1,2-thiazine 1,1-dioxide derivatives, this technique is particularly important for confirming the presence of the key sulfonyl (SO₂) group. The SO₂ group exhibits characteristic strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations, typically found in the regions of 1352–1325 cm⁻¹ and 1177–1172 cm⁻¹, respectively. nih.gov Other functional groups, such as carbonyl (C=O) groups in substituted derivatives, also show distinct absorption bands (e.g., 1709–1665 cm⁻¹), aiding in the structural confirmation. nih.govderpharmachemica.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly the chromophores. rsc.org For thiazine derivatives, the UV-Vis spectrum can confirm the presence of conjugated systems, such as aromatic rings attached to the core structure. derpharmachemica.com Changes in the absorption maxima (λmax) and the appearance of new bands can indicate successful synthesis and cyclization. For example, the formation of a 2-imino-3,6-dihydro-2H-1,3-thiazine derivative from its precursor resulted in a hypsochromic (blue) shift in the UV spectrum, with λmax moving from 324 nm to 296 nm, confirming the cyclocondensation. derpharmachemica.com

Chromatographic Techniques (HPLC, TLC) for Purification and Purity Assessment

Chromatographic methods are essential for both monitoring the progress of chemical reactions and for the purification and final purity assessment of the target compounds.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient qualitative technique used to monitor the progress of a synthesis. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, chemists can visualize the disappearance of starting materials and the appearance of the desired product. This allows for the determination of the optimal reaction time and conditions. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique used for the separation, purification, and purity analysis of synthesized compounds. nih.gov It offers high resolution and is used to determine the percentage purity of the final product by measuring the area of the product peak relative to any impurity peaks. nih.gov

Elemental Microanalysis for Compositional Verification

Elemental microanalysis provides quantitative data on the elemental composition of a compound. This destructive technique measures the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. An agreement within ±0.4% is generally considered confirmation of the compound's elemental composition and purity. nih.govceon.rs This analysis serves as a final, crucial verification of the molecular formula established by mass spectrometry.

| Molecular Formula | Element | Calculated (%) | Found (%) | Source |

|---|---|---|---|---|

| C₁₉H₁₇NO₄S | C | 64.21 | 64.21 | nih.gov |

| H | 4.82 | 4.69 | ||

| N | 3.94 | 3.89 | ||

| C₁₇H₁₃NO₄S | C | 62.37 | 62.83 | nih.gov |

| H | 4.00 | 4.05 | ||

| N | 4.28 | 4.21 | ||

| C₉H₁₁Cl₂N₃PtS·C₂H₆O | C | 26.13 | 26.04 | mdpi.com |

| H | 3.36 | 3.25 | ||

| N | 8.31 | 8.41 |

Q & A

Q. What are the common synthetic routes for 3,6-Dihydro-2H-1,2-thiazine 1,1-dioxide and its derivatives?

The compound and its analogs are typically synthesized via multi-step reactions. For example, substituted benzothiazine derivatives can be prepared by alkylation of precursors (e.g., ethyl 6,7-dichloro-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylate) with halogenated reagents like 2-bromoethylbenzene, yielding products with ~45% efficiency. Hydrolysis of esters using LiOH·H₂O in THF/MeOH is a key step for generating carboxylic acid derivatives (62% yield) . Characterization relies on TLC (Rf values), ¹H/¹³C NMR (e.g., δ 1.23 ppm for ethyl groups), and mass spectrometry (e.g., m/z 380 [M-H]⁻) .

Q. How are structural ambiguities resolved in dihydrothiazine derivatives?

Conflicting spectral data (e.g., unexpected NMR shifts) are addressed by comparative analysis of substituent effects. For instance, electron-withdrawing groups like chlorine or methoxybenzyl alter chemical shifts in ¹H NMR (e.g., δ 3.77 ppm for methoxy groups). X-ray crystallography confirms conformational details, such as the half-chair distortion of the thiazine ring and intramolecular hydrogen bonding (O—H⋯O, C—H⋯O) .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of the thiazine core?

Radical-mediated methods, such as visible-light-initiated N-radical aminosulfonylation, allow C(sp³)-H bond activation. For example, O-aryl oximes react with DABCO·(SO₂)₂ under blue LED irradiation, yielding 5,6-dihydro-4H-1,2-thiazine 1,1-dioxides via 1,5-hydrogen atom transfer. This approach avoids metal catalysts and achieves >60% yields . Chlorination of thiete 1,1-dioxide derivatives (e.g., UV/Cl₂ in CCl₄) selectively targets the 3-position, enabling synthesis of 3-chloro derivatives for further substitution .

Q. How do electronic and steric factors influence reactivity in Diels-Alder or cycloaddition reactions?

The conjugation of the sulfone group with the thiazine ring (α- vs. β-sulfones) dictates reactivity. For example, 2,5-dihydrothiophene 1,1-dioxide (β-sulfone) undergoes bromination in aprotic media to form 3,4-dibromo adducts, while 2,3-dihydro isomers (α-sulfones) require aqueous conditions. Grignard reagents react with β-sulfones to form sulfinic anhydrides, but no alkylation occurs due to resonance stabilization of the sulfone moiety .

Q. What computational methods predict biological activity in thiazine-derived sulfonamides?

Molecular docking and QSAR models correlate substituent effects (e.g., trifluoromethyl groups at position 6) with pharmacological properties. For example, 3,4-dihydro-6-(trifluoromethyl)-1,2,4-benzothiadiazine 1,1-dioxide (C₈H₇F₃N₂O₂S) shows enhanced metabolic stability due to fluorine’s electronegativity. InChIKey-based similarity searches (e.g., DPJZVOYJEZTZKG) identify analogs for SAR studies .

Methodological Considerations

Q. How are reaction conditions optimized for scale-up without compromising purity?

- Catalyst screening : Tungstic acid (WO₃·H₂O) improves oxidation selectivity in thiete 1,1-dioxide synthesis .

- Solvent systems : THF/MeOH mixtures enhance ester hydrolysis efficiency .

- Purification : Column chromatography (silica gel, hexane/EtOAc) resolves diastereomers, while recrystallization from toluene yields high-purity solids (melting point: 104–108°C) .

Q. What analytical techniques validate synthetic intermediates?

- MS/MS fragmentation : Distinguishes isomers via unique fragmentation patterns (e.g., m/z 442 [M-H]⁻ for dichloro-methoxybenzyl derivatives) .

- ²⁵³ nm UV detection : Monitors TLC spots for byproduct identification .

- Variable-temperature NMR : Resolves dynamic rotational isomers in sulfonamide derivatives .

Data Contradictions and Resolution

Q. Why do similar synthetic protocols yield divergent regioselectivity?

Discrepancies arise from subtle differences in starting materials. For instance, LiOH hydrolysis of ethyl 6,7-dichloro-2-(4-methoxybenzyl) derivatives (15b vs. 15c) produces regioisomeric acids due to steric hindrance from the 8-chloro substituent. Computational modeling (DFT) predicts energy barriers for ring closure, guiding reagent selection .

Q. How are conflicting biological activity reports reconciled?

Variability in cytotoxicity assays (e.g., hemolytic vs. antibacterial activity) is addressed by controlling substituent lipophilicity. For example, triazole-piperazin-benzo[b]thiazine 1,1-dioxides with electron-deficient aryl groups show reduced hemolysis (IC₅₀ > 200 μM) while maintaining antibacterial potency (MIC: 2–8 μg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.